molecular formula C9H17N3S B1332310 5-Heptyl-1,3,4-thiadiazol-2-amine CAS No. 75122-52-0

5-Heptyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1332310
CAS No.: 75122-52-0
M. Wt: 199.32 g/mol
InChI Key: DMGBKQFAWIRSQG-UHFFFAOYSA-N
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Future Directions

The future directions for the study of 5-Heptyl-1,3,4-thiadiazol-2-amine and other 1,3,4-thiadiazole derivatives include further investigation of their biological and pharmaceutical applications. These compounds are increasingly used in clinical therapies due to their wide range of pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 5-Heptyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

This compound, designed based on a scaffold combination strategy, has been found to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound’s interaction with the IL-6/JAK/STAT3 pathway has significant implications. This pathway is crucial in many cellular processes, including cell growth and differentiation. By inhibiting this pathway, this compound can potentially impede the proliferation of cancer cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (199.32 g/mol) and structure suggest it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the compound exhibits interesting fluorescence effects when dissolved in aqueous solutions at different pH levels . This could potentially impact its stability and efficacy.

Biochemical Analysis

Biochemical Properties

5-Heptyl-1,3,4-thiadiazol-2-amine acts as a ligand that stabilizes the geometry of planar and oriented six-membered rings . It can adopt two different conformations: one planar and the other with a dihedral angle of 180° . This compound interacts with various enzymes and proteins, influencing their structure and function. For instance, it has been shown to interact with focal adhesion kinase (FAK), targeting the ATP-binding pocket and acting as an inhibitor . These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce dual fluorescence effects in aqueous solutions, which are associated with conformational changes and charge transfer effects . These properties make it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as an inhibitor of focal adhesion kinase by targeting the ATP-binding pocket . Additionally, its ability to stabilize the geometry of planar and oriented six-membered rings plays a crucial role in its interactions with other biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound can maintain its conformation and stability under certain conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that thiadiazole derivatives, including this compound, can have antimicrobial activity and other biological effects . Detailed studies on dosage effects and toxicity are necessary to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with enzymes such as focal adhesion kinase highlight its role in metabolic processes . Additionally, its effects on metabolic flux and metabolite levels are important areas of research that can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to stabilize planar and oriented six-membered rings may play a role in its localization and accumulation within specific cellular compartments . Understanding these processes is crucial for developing targeted therapies and improving the compound’s efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with DNA and other biomolecules can affect its activity and function within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Heptyl-1,3,4-thiadiazol-2-amine can be synthesized through the cyclization of thiosemicarbazones . One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Heptyl-1,3,4-thiadiazol-2-amine is unique due to its heptyl side chain, which imparts distinct physicochemical properties and biological activities compared to its analogues. Its ability to stabilize planar and oriented six-membered rings makes it valuable in coordination chemistry and materials science .

Properties

IUPAC Name

5-heptyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBKQFAWIRSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5-heptyl-1,3,4-thiadiazol-2-amine influence its coordination with zinc ions?

A1: The research paper elucidates that this compound acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom (N) of the amine group and one of the nitrogen atoms (N) from the thiadiazole ring []. This coordination forms a distorted tetrahedral geometry around the central zinc atom. The specific arrangement of the heptyl chain and the thiadiazole ring within the molecule further influences the crystal packing by participating in intermolecular interactions like N—H⋯N and N—H⋯Cl hydrogen bonds and π–π stacking interactions [].

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